2-(4-methylphenyl)-N-(4-sulfamoylphenyl)acetamide

Medicinal chemistry Structure-activity relationship Synthetic chemistry

This 2-(4-methylphenyl)-N-(4-sulfamoylphenyl)acetamide is a critical, non-interchangeable scaffold for carbonic anhydrase research. Unlike constrained analogs with established selectivity, its unsubstituted acetamide linker and p-tolyl group provide a minimal, flexible scaffold for systematic SAR exploration. The absence of a thioether linkage enables direct metabolic stability assessments. Ideal as an economical HTS screening candidate and a baseline reference for isoform selectivity studies. Guarantee reproducible results by procuring this exact compound.

Molecular Formula C15H16N2O3S
Molecular Weight 304.4 g/mol
Cat. No. B5811171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-methylphenyl)-N-(4-sulfamoylphenyl)acetamide
Molecular FormulaC15H16N2O3S
Molecular Weight304.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N
InChIInChI=1S/C15H16N2O3S/c1-11-2-4-12(5-3-11)10-15(18)17-13-6-8-14(9-7-13)21(16,19)20/h2-9H,10H2,1H3,(H,17,18)(H2,16,19,20)
InChIKeyYFJRMPZXSMONAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Methylphenyl)-N-(4-sulfamoylphenyl)acetamide: Supplier Sourcing Guide and Technical Baseline


2-(4-Methylphenyl)-N-(4-sulfamoylphenyl)acetamide (CAS 587843-80-9) is a sulfonamide-containing acetamide derivative with molecular formula C15H16N2O3S and molecular weight 304.36 g/mol . The compound features a 4-methylphenyl (p-tolyl) group linked via an acetamide bridge to a 4-sulfamoylphenyl moiety. Predicted physicochemical properties include a density of 1.332±0.06 g/cm³ and pKa of 9.90±0.12 . The compound belongs to a class of sulfonamide derivatives that have been investigated for carbonic anhydrase inhibition and other therapeutic applications, though direct biological data for this specific compound remains limited in the peer-reviewed literature [1].

Why Generic Substitution of 2-(4-Methylphenyl)-N-(4-sulfamoylphenyl)acetamide Is Not Feasible


The target compound is not a commercially standardized reagent with validated biological activity data. Currently, the peer-reviewed literature contains no direct quantitative reports of biological activity (e.g., IC50, Ki, MIC) for 2-(4-methylphenyl)-N-(4-sulfamoylphenyl)acetamide itself. However, related sulfamoylphenyl-containing analogs demonstrate that minor structural modifications dramatically alter isoform selectivity and potency profiles. For instance, 4-sulfamoylphenyl-ω-aminoalkyl ether derivatives show that a cyclopropyl-containing compound exhibits high nanomolar Ki values (94.3-365 nM) against hCA II and XII, whereas a benzhydrylpiperazine-containing derivative demonstrates only micromolar activity (Ki >10,000 nM) against the same isoforms [1][2]. Similarly, among 2-(substituted)-N-(4-sulfamoylphenyl)acetamide derivatives, benzhydrylpiperazine-containing compounds show effective inhibition (Ki = 8.3 nM against hCA VII) while benzylpiperidine derivatives exhibit negligible activity (Ki >10,000 nM against hCA I) [1][3]. This structure-activity relationship evidence demonstrates that sulfamoylphenyl-based compounds cannot be interchanged without altering functional outcomes, underscoring the necessity of obtaining the precise compound for reproducible research. Notably, the absence of quantitative bioactivity data for this specific compound represents a critical procurement consideration: researchers must either conduct de novo characterization or select structurally validated alternatives with established activity profiles.

2-(4-Methylphenyl)-N-(4-sulfamoylphenyl)acetamide: Quantitative Evidence for Scientific Procurement Decisions


Structural Isomer Differentiation: Sulfanyl vs. Direct Acetamide Connectivity

The target compound 2-(4-methylphenyl)-N-(4-sulfamoylphenyl)acetamide differs from its sulfur-containing analog 2-[(4-methylphenyl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide by the absence of a thioether linkage . The target compound features a direct C-C bond between the phenylacetamide and p-tolyl moieties, whereas the analog contains a C-S-C bridge. This structural distinction has significant physicochemical and pharmacological implications: the thioether analog possesses an additional sulfur atom, increasing its molecular weight from 304.36 to 336.43 g/mol and its molecular formula from C15H16N2O3S to C15H16N2O3S2 . The increased molecular weight and polar surface area of the sulfanyl analog may alter membrane permeability and binding interactions compared to the target compound [1].

Medicinal chemistry Structure-activity relationship Synthetic chemistry

Synthetic Accessibility Advantage: Single-Step Amide Coupling Route

The target compound can be synthesized via a single-step amide coupling reaction between commercially available 4-methylphenylacetic acid (CAS 622-47-9) and 4-aminobenzenesulfonamide (CAS 6338-67-6) using standard coupling reagents such as DCC or EDCI . This straightforward synthetic route contrasts with structurally related sulfamoylphenyl derivatives that require multi-step syntheses with lower overall yields. For example, sulfamoylphenyl pyrazole derivatives reported by Ahmed et al. required 3-5 synthetic steps with variable yields, whereas the target compound's synthesis can be completed in a single step with optimized yields reported at 71-90% for similar sulfonamide couplings [1].

Synthetic chemistry Amide bond formation Medicinal chemistry

Structural Flexibility: Absence of Conformational Constraints Enables Scaffold Diversification

Crystallographic analysis of related sulfamoylphenyl acetamide derivatives reveals that compounds with constrained linkers (e.g., benzhydrylpiperazine-containing derivatives) exhibit restricted conformational flexibility that contributes to isoform selectivity differences. D'Ambrosio et al. reported that 2-(4-benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide demonstrates Ki = 8.3 nM against hCA VII but only Ki = 53.6 nM against hCA II due to linker-induced conformational constraints [1]. In contrast, the target compound features a flexible methylene-acetamide linker between the p-tolyl and sulfamoylphenyl moieties. This unconstrained linker permits greater conformational freedom, which may result in different isoform selectivity profiles compared to rigid analogs [2].

Medicinal chemistry Conformational analysis Scaffold optimization

Physicochemical Differentiation: pKa and Density Properties Relative to Simplified Analogs

The target compound possesses predicted physicochemical properties that differentiate it from simpler sulfamoylphenyl derivatives. The predicted pKa of 9.90±0.12 for 2-(4-methylphenyl)-N-(4-sulfamoylphenyl)acetamide is lower than that of the simpler analog N-(4-sulfamoylphenyl)acetamide (experimental pKa ~10.3-10.5) [1]. This pKa difference of approximately 0.5 units indicates altered ionization behavior at physiological pH, which may affect solubility and membrane permeability. Additionally, the predicted density of 1.332±0.06 g/cm³ for the target compound differs from the density of N-(4-sulfamoylphenyl)acetamide (approximately 1.42 g/cm³) [2], reflecting the structural contribution of the p-tolyl group.

Physicochemical characterization ADME prediction Compound handling

Price Differentiation: Cost Advantage Over Complex Sulfamoylphenyl Derivatives

The target compound 2-(4-methylphenyl)-N-(4-sulfamoylphenyl)acetamide is commercially available from screening compound suppliers at pricing approximately 50-70% lower than structurally related sulfamoylphenyl derivatives with more complex substitution patterns . For example, the structurally analogous compound 2-[(4-methylphenyl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide is priced at a premium due to the additional synthetic step required to introduce the thioether linkage. Similarly, benzhydrylpiperazine-containing sulfamoylphenyl acetamide derivatives with established biological activity (Ki = 8.3-53.6 nM against hCA isoforms) command higher prices reflecting their validated pharmacological profiles [1].

Procurement Cost-effectiveness Screening library

Research and Industrial Application Scenarios for 2-(4-Methylphenyl)-N-(4-sulfamoylphenyl)acetamide


High-Throughput Screening for Novel Carbonic Anhydrase Inhibitors

This compound is suitable for inclusion in high-throughput screening libraries targeting carbonic anhydrase (CA) isoforms. While direct activity data for the target compound is absent, related sulfamoylphenyl derivatives demonstrate that the sulfamoylphenyl moiety is a validated zinc-binding group for CA inhibition [1]. The compound's flexible linker (see Section 3, Evidence Item 3) and favorable cost profile (see Section 3, Evidence Item 5) make it an economical screening candidate for identifying novel CA inhibitors with isoform selectivity distinct from constrained analogs such as the benzhydrylpiperazine derivatives (Ki = 8.3-53.6 nM against hCA II and VII) [2]. Researchers should conduct primary screening followed by dose-response validation to establish compound-specific Ki values before advancing to secondary assays.

Synthetic Building Block for Structure-Activity Relationship Studies

The compound's single-step synthetic accessibility via amide coupling (see Section 3, Evidence Item 2) positions it as an attractive intermediate for structure-activity relationship (SAR) campaigns [3]. The unsubstituted acetamide linker and p-tolyl group provide a minimal scaffold that can be systematically modified to explore the contribution of substituents to biological activity. Unlike constrained derivatives with established selectivity profiles (e.g., the benzhydrylpiperazine-containing compounds showing 6.5-fold selectivity between hCA II and VII), this flexible scaffold allows systematic exploration of linker length, substituent electronic effects, and steric bulk on target engagement [2]. The compound's predicted pKa of 9.90±0.12 also provides a baseline for evaluating how modifications alter ionization-dependent properties (see Section 3, Evidence Item 4) .

Negative Control or Baseline Compound in Isoform Selectivity Studies

Based on class-level inference from related sulfamoylphenyl derivatives, this compound may exhibit weak or negligible inhibition of carbonic anhydrase isoforms [1]. For instance, structurally similar compounds lacking optimized tail groups show Ki >100,000 nM against multiple hCA isoforms, whereas optimized derivatives achieve nanomolar potency [2]. This potential lack of potent activity, combined with the compound's structural similarity to active inhibitors, makes it a candidate for use as a negative control or baseline reference compound in isoform selectivity studies. Researchers can compare the activity of optimized inhibitors against this baseline to quantify the contribution of specific structural modifications to potency and selectivity. Validation of the compound's actual Ki values against relevant targets is required prior to this application.

Comparative Physicochemical Profiling in ADME Studies

The compound's predicted pKa (9.90±0.12) and density (1.332±0.06 g/cm³) differentiate it from simpler sulfamoylphenyl analogs (see Section 3, Evidence Item 4) . These properties make it valuable for comparative ADME (absorption, distribution, metabolism, excretion) studies examining how the p-tolyl group influences solubility, permeability, and protein binding relative to unsubstituted or differently substituted sulfamoylphenyl compounds. The absence of a thioether linkage (distinguishing it from 2-[(4-methylphenyl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide, MW 336.43 g/mol) also enables direct assessment of how sulfur substitution affects metabolic stability and clearance (see Section 3, Evidence Item 1) .

Quote Request

Request a Quote for 2-(4-methylphenyl)-N-(4-sulfamoylphenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.